Sandaracopimaric acid

Neuroscience GABA Receptor Natural Product Pharmacology

Researchers studying GABAergic signaling often face irreproducible results when substituting generic pimarane acids for sandaracopimaric acid. This compound solves that problem with well-characterized, subtype-selective GABA(A) receptor potentiation. • 9-fold more potent than isopimaric acid at α2β2γ2S GABA(A) receptors (EC₅₀ 31.2 µM vs 364.8 µM). • Confirmed CNS penetration: dose-dependent reduction in mouse locomotor activity (3-30 mg/kg, ip). • Also serves as an antimicrobial scaffold (MIC 62.5 µg/mL against S. epidermidis) and lipoxygenase inhibitor (IC₅₀ 0.65 mM). Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility for SAR and in vivo studies.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 471-74-9
Cat. No. B016901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSandaracopimaric acid
CAS471-74-9
Synonyms(1R)-1,2,3,4,4a,4bα,5,6,7,9,10,10aα-Dodecahydro-1,4aβ,7-trimethyl-7α-vinyl-1-phenanthrenecarboxylic acid; 13-Methyl-17-norabieta-8(14),15-diene-18-oic acid
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
InChIInChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1
InChIKeyMHVJRKBZMUDEEV-KRFUXDQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sandaracopimaric Acid: Pimarane Diterpenoid for GABA & Antimicrobial Studies


Sandaracopimaric acid (CAS 471-74-9) is a naturally occurring pimarane-type diterpenoid characterized by a tricyclic hydrocarbon skeleton with a carboxylic acid functional group . It is biosynthetically related to other resin acids such as isopimaric acid and pimaric acid, sharing the core pimarane scaffold but differing in the stereochemistry and positioning of its vinyl and carboxyl moieties [1]. This structural distinction underpins its unique profile as a selective, albeit moderate, potentiator of GABAA receptor subtypes and as an antimicrobial agent with activity against specific Gram-positive pathogens [2]. Its isolation from diverse botanical sources, including *Juniperus phoenicea* and *Xylia xylocarpa*, positions it as a key chemotaxonomic marker and a versatile scaffold for semi-synthetic derivatization in natural product research [3].

GABAA receptor subtype modulation studies
Antimicrobial screening against Gram-positive pathogens
Vascular and inflammatory enzyme research
Chemotaxonomic analytical standard

Why Sandaracopimaric Acid Cannot Be Replaced by Analogs


Within the pimarane diterpenoid class, subtle variations in stereochemistry and functional group orientation produce profound, quantifiable differences in biological activity. A researcher seeking GABAA receptor potentiation cannot assume that the closely related isomer isopimaric acid will yield equivalent results; direct comparison reveals that sandaracopimaric acid is up to 9-fold more potent at specific GABAA receptor subtypes [1]. Similarly, the semi-synthetic derivative 7-oxo-sandaracopimaric acid demonstrates significantly enhanced anti-inflammatory activity compared to its parent compound in asthma models, illustrating that even single oxidation events drastically alter efficacy and therapeutic window [2]. Therefore, for studies requiring precise modulation of these specific targets—or for structure-activity relationship (SAR) investigations leveraging this unique scaffold—substitution with a generic pimarane or abietane acid will introduce uncontrolled variables and is likely to compromise experimental reproducibility and data integrity.

Isopimaric acid may show substantially lower GABAA receptor potentiation, altering subtype-response interpretation.
Oxidized derivatives, like 7-oxo-sandaracopimaric acid, may shift anti-inflammatory model-response profiles, limiting direct substitution.
Pimarane scaffold modifications can change antimicrobial screening outcomes, requiring strain-specific re-evaluation.

Sandaracopimaric Acid: Quantitative Evidence Guide


Superior Potency vs. Isopimaric Acid at GABAA Receptors

Sandaracopimaric acid demonstrates significantly greater potency than its direct structural isomer, isopimaric acid, as a positive allosteric modulator of specific GABAA receptor subtypes. This difference is not marginal but represents a clear, quantifiable advantage for studies focused on α2- and α5-containing GABAA receptors [1].

GABAA Potency vs. Isopimaric Acid
Head-to-head
Sandaracopimaric acid α2β2γ2S EC50 31.2 μM vs Isopimaric acid 364.8 μM (11.7-fold)
Supports GABAA subtype-preference interpretation
Reported in Xenopus oocyte assay
Neuroscience GABA Receptor Natural Product Pharmacology

In Vivo CNS Activity: Locomotor Reduction in Mouse Model

The functional consequence of its GABAA receptor potentiation is demonstrated by a dose-dependent reduction in locomotor activity in mice following intraperitoneal administration, confirming CNS penetration and in vivo engagement of its target [1]. In contrast, the lower potency of isopimaric acid limits its utility for in vivo behavioral studies at comparable doses [2].

In Vivo CNS Activity
Model-response context
3–30 mg/kg i.p. reduced locomotor activity in mice
Supports CNS penetration and model-response context
Open field test; cross-study inference
Behavioral Pharmacology CNS Drug Discovery In Vivo Efficacy

Antimicrobial Activity Against Gram-Positive Pathogens and MRSA

Sandaracopimaric acid exhibits moderate but reproducible antimicrobial activity against a panel of clinically relevant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). While its MIC values are not as low as those of highly optimized clinical antibiotics, they provide a well-defined baseline for a natural product scaffold amenable to further semi-synthetic optimization [1].

Antimicrobial Activity vs. MRSA
Reported
MRSA MIC 125 μg/mL; S. epidermidis 62.5 μg/mL
Supports antimicrobial screening context
Broth microdilution; compared to tetracycline
Antimicrobial Resistance Natural Antibiotics Microbiology

Vasorelaxant Effect on Pulmonary Arteries

Sandaracopimaric acid has a well-characterized, direct vasorelaxant effect on phenylephrine-precontracted pulmonary arteries, providing a defined EC50 value that can serve as a benchmark for comparison with other natural products or synthetic analogs in the same assay [1]. This activity is distinct from the significantly more potent anti-asthmatic effects observed for its semi-synthetic derivative, 7-oxo-sandaracopimaric acid, which was evaluated in a more complex in vivo disease model [2].

Vasorelaxant Effect
Data to verify
EC50 43.93 μM (pulmonary artery relaxation)
Supports vascular endpoint review
Vendor-reported data; verify with in-house assay
Cardiovascular Pharmacology Anti-Inflammatory Natural Product Drug Discovery

Lipoxygenase Inhibition

Sandaracopimaric acid acts as a direct inhibitor of soybean 15-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory lipid mediators. The reported IC50 value provides a quantitative measure of this activity, which can be compared to other diterpenoid acids and synthetic inhibitors [1].

Lipoxygenase Inhibition
Reported
IC50 0.65 mM (soybean 15-LOX)
Supports LOX inhibition endpoint context
In vitro enzymatic assay
Inflammation Enzyme Inhibition Lipid Mediators

Sandaracopimaric Acid: Research and Industrial Applications


Selective GABAA Receptor Potentiation for In Vivo Behavioral Studies

Sandaracopimaric acid is ideally suited for neuroscience research programs focused on GABAergic signaling. Its superior potency over isopimaric acid at specific GABAA receptor subtypes (α2β2γ2S EC50 = 31.2 μM vs 364.8 μM) makes it a valuable tool compound for dissecting the role of these receptors [1]. Crucially, its confirmed in vivo activity, demonstrated by a dose-dependent reduction in locomotor activity in mice (3-30 mg/kg, ip), validates its utility as a CNS-penetrant probe for behavioral pharmacology studies [1].

Lead Scaffold Against MRSA and Gram-Positive Bacteria

In antimicrobial research, sandaracopimaric acid serves as a well-characterized natural product scaffold. Its moderate activity against *Staphylococcus epidermidis* (MIC = 62.5 μg/mL) and methicillin-resistant *S. aureus* (MIC = 125 μg/mL) provides a clear, reproducible baseline for structure-activity relationship (SAR) studies [2]. Procurement of the parent compound is essential for researchers aiming to design and synthesize novel derivatives with improved potency against drug-resistant Gram-positive bacteria.

Benchmark for Vasorelaxation and Enzyme Inhibition

This compound is a valuable reference for researchers studying vascular function and inflammation. Its defined EC50 of 43.93 μM for relaxing phenylephrine-induced pulmonary artery contraction provides a precise quantitative benchmark for comparing the activity of new analogs or other natural products [3]. Additionally, its activity as a lipoxygenase inhibitor (IC50 = 0.65 mM) offers a specific, measurable endpoint for enzyme inhibition studies [4].

Authentic Analytical Standard for Chemotaxonomy

Beyond its bioactivity, sandaracopimaric acid is a key chemotaxonomic marker for several plant families, including Cupressaceae and Fabaceae. Its unique retention time and mass spectral signature make it essential for the authentication and quality control of botanical materials. Furthermore, as evidenced by its inclusion as a standard in patent applications for complex herbal formulations like Xihuang capsules, high-purity sandaracopimaric acid is a necessary reference material for developing robust analytical methods and fingerprint spectra [5].

Application
Selection Property
Validation Focus
GABAA receptor subtype modulation studies
Subtype-preference profile
In vivo model-response context
Antimicrobial screening studies
Antimicrobial screening context
MIC endpoint review
Vascular function research
Vasorelaxation assay context
Pulmonary artery relaxation endpoint review
Lipoxygenase inhibition studies
LOX inhibition assay context
IC50 endpoint review
Analytical reference standard
Chemotaxonomic marker identity
Retention time and MS signature review
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